tert-butyl (S)-4-(2-(methoxycarbonyl)pyrrolidin-1-yl)piperidine-1-carboxylate
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Overview
Description
1-Piperidinecarboxylic acid, 4-[(2S)-2-(methoxycarbonyl)-1-pyrrolidinyl]-, 1,1-dimethylethyl ester is a complex organic compound with the molecular formula C15H23N3O4. This compound is known for its unique structure, which includes a piperidine ring, a pyrrolidine ring, and a methoxycarbonyl group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinecarboxylic acid, 4-[(2S)-2-(methoxycarbonyl)-1-pyrrolidinyl]-, 1,1-dimethylethyl ester typically involves the reaction of piperidinecarboxylic acid with methoxycarbonyl pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-Piperidinecarboxylic acid, 4-[(2S)-2-(methoxycarbonyl)-1-pyrrolidinyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Piperidinecarboxylic acid, 4-[(2S)-2-(methoxycarbonyl)-1-pyrrolidinyl]-, 1,1-dimethylethyl ester is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 4-[(2S)-2-(methoxycarbonyl)-1-pyrrolidinyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Piperidinecarboxylic acid, 4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester: Similar structure but with a pyrazolyl group instead of a pyrrolidinyl group.
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: Contains a piperazine ring instead of a pyrrolidine ring.
Uniqueness
1-Piperidinecarboxylic acid, 4-[(2S)-2-(methoxycarbonyl)-1-pyrrolidinyl]-, 1,1-dimethylethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H28N2O4 |
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Molecular Weight |
312.40 g/mol |
IUPAC Name |
tert-butyl 4-(2-methoxycarbonylpyrrolidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)17-10-7-12(8-11-17)18-9-5-6-13(18)14(19)21-4/h12-13H,5-11H2,1-4H3 |
InChI Key |
KVTGZILVAYPHHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC2C(=O)OC |
Origin of Product |
United States |
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